

XJB-5-131: A Comprehensive Technical Guide to a Mitochondria-Targeted Antioxidant

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Compound of Interest

Compound Name: XJB-5-131

Cat. No.: B1246329

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and therapeutic potential of **XJB-5-131**, a novel mitochondria-targeted antioxidant. The information presented herein is curated from peer-reviewed scientific literature to support researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Core Chemical Identity of XJB-5-131

XJB-5-131 is a synthetic molecule meticulously designed to deliver a potent antioxidant moiety directly to the mitochondria, the primary site of cellular oxidative stress. Its chemical architecture is a conjugate of a targeting peptide and a nitroxide radical scavenger.

The targeting component is a peptide isostere derived from the antibiotic gramicidin S, which facilitates the molecule's accumulation within the mitochondrial membranes. This delivery system is crucial for its enhanced efficacy compared to non-targeted antioxidants. The active antioxidant component is a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a well-characterized radical scavenger.

Identifier	Value
IUPAC Name	1-[(2S,3E,5S)-5-[[[(1,1-Dimethylethoxy)carbonyl]amino]-7-methyl-1-oxo-2-(phenylmethyl)-3-octen-1-yl]-L-prolyl-L-valyl-N5-[(phenylmethoxy)carbonyl]-N-(2,2,6,6-tetramethyl-1-oxy-4-piperidiny)]-L-ornithinamide
SMILES String	<chem>CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)N2CCC[C@H]2C(=O)N--INVALID-LINK--C)C(=O)N--INVALID-LINK--OCC3=CC=CC=C3)C(=O)NC4CC(C)(N([O])C(C)(C4)C)C">C@HCC(C)C</chem>
InChI Key	VDQKIDYOPUMJGQ-VQPCLXHQSA-N
Empirical Formula	C ₅₃ H ₈₀ N ₇ O ₉
Molecular Weight	959.24 g/mol
CAS Number	866404-31-1

Mechanism of Action: A Dual Approach to Mitigating Oxidative Stress

XJB-5-131 employs a dual mechanism to combat oxidative stress at its source. Its primary functions are as a potent reactive oxygen species (ROS) scavenger and a mild uncoupler of oxidative phosphorylation.

2.1. Direct ROS Scavenging: The TEMPO moiety of **XJB-5-131** is a stable nitroxide radical that can efficiently neutralize a wide range of ROS, including superoxide and hydroxyl radicals. By directly scavenging these damaging species within the mitochondria, **XJB-5-131** prevents oxidative damage to mitochondrial DNA (mtDNA), proteins, and lipids.

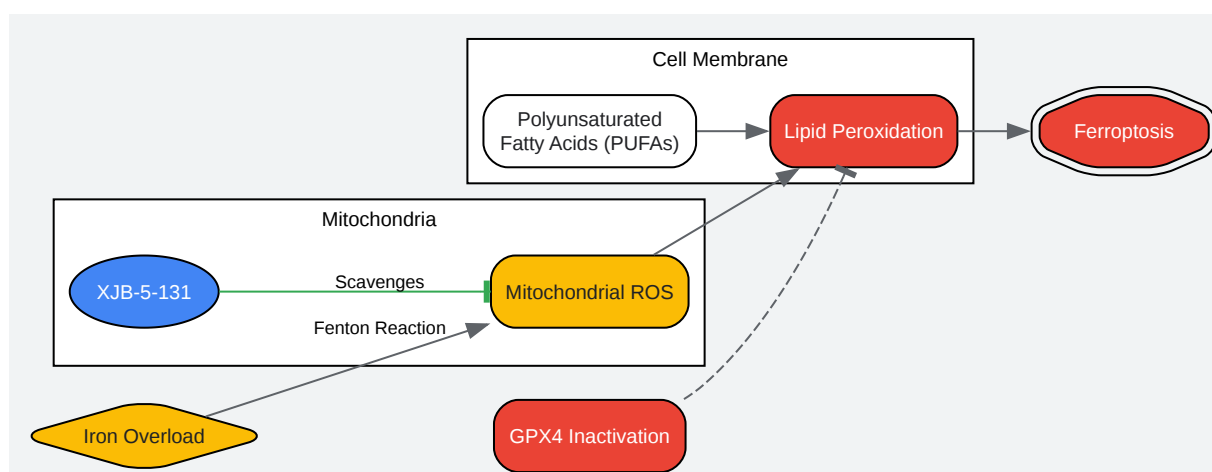
2.2. Mild Uncoupling of Oxidative Phosphorylation: **XJB-5-131** has been shown to induce a mild uncoupling of the electron transport chain. This process slightly increases oxygen consumption while reducing the mitochondrial membrane potential, which in turn decreases the

production of ROS without significantly impairing ATP synthesis. This controlled uncoupling is a key aspect of its protective effects.

Signaling Pathways Modulated by XJB-5-131

XJB-5-131 has been demonstrated to influence key cellular signaling pathways involved in cell death and survival, particularly in the context of oxidative stress-related pathologies.

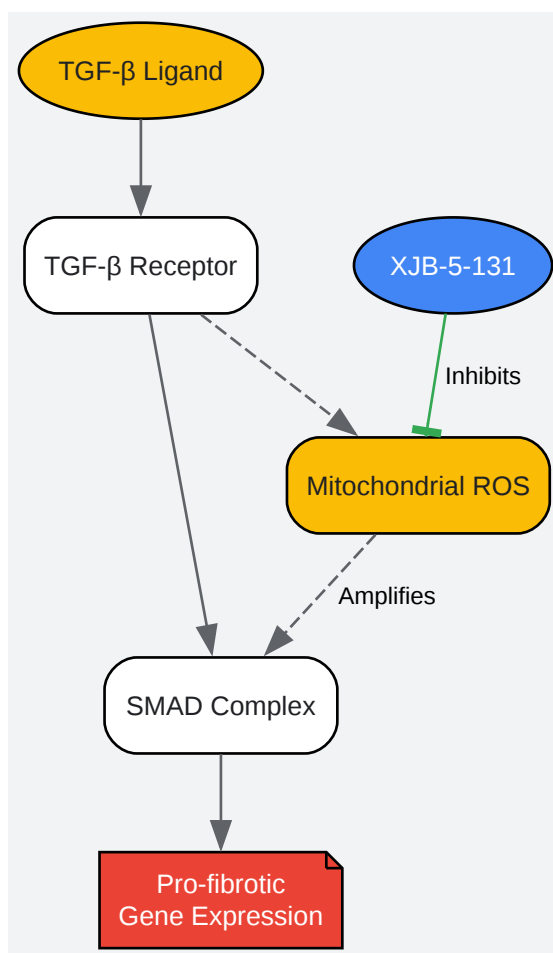
3.1. Inhibition of Ferroptosis: Ferroptosis is a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. **XJB-5-131** is a potent inhibitor of ferroptosis. It is believed to exert this effect by preventing the mitochondrial lipid peroxidation that is a critical step in the ferroptotic cascade.



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Caption: **XJB-5-131** inhibits ferroptosis by scavenging mitochondrial ROS.

3.2. Modulation of TGF- β Signaling: The transforming growth factor-beta (TGF- β) signaling pathway is implicated in fibrosis and cellular stress responses. Studies have shown that mitochondrial ROS can amplify TGF- β signaling. By reducing mitochondrial ROS, **XJB-5-131** can attenuate the downstream effects of TGF- β , such as the expression of pro-fibrotic genes.



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Caption: **XJB-5-131** attenuates TGF- β signaling by reducing mitochondrial ROS.

Quantitative Data Summary

The following tables summarize key quantitative data for **XJB-5-131** from various studies.

Table 1: In Vitro Efficacy

Cell Line	Assay	Endpoint	Value	Reference
Human Corneal Epithelial (HCE-T)	LDH Assay	EC ₅₀ (protection against tBHP)	302 ± 36.0 μ M	

Table 2: In Vivo Efficacy and Biodistribution

Animal Model	Disease/Condition	Dosing Regimen	Key Finding	Reference
HdhQ(150/150) Mouse	Huntington's Disease	1 mg/kg, i.p., 3x/week	Suppressed motor decline and weight loss	
Rat	Brain Injury	10 mg/kg, i.v.	Brain accumulation of 16.5 ± 4.3 pmol/gram of tissue	
Mouse	Osteoarthritis	2 µM, intra-articular, 3x/week	Inhibited expression of Cox2 and Mmp13	
Porcine Anterior Segment	Perfusion	Not specified	47% reduction in total TGF-β2 protein	

Experimental Protocols

This section provides an overview of common experimental methodologies used to evaluate the efficacy of **XJB-5-131**.

5.1. In Vitro Cell Viability Assay (LDH Assay)

This protocol is adapted from studies assessing the protective effects of **XJB-5-131** against oxidative stress-induced cell death.

- Cell Culture: Human Corneal Epithelial (HCE-T) cells are cultured in appropriate media and conditions until they reach 80-90% confluency in 96-well plates.
- Pre-treatment: Cells are pre-incub
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com